3-Tert-butoxy-2-(cyclohexylmethyl)phenol
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Overview
Description
3-Tert-butoxy-2-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C17H26O2 and a molecular weight of 262.39 g/mol . This compound is characterized by the presence of a tert-butoxy group and a cyclohexylmethyl group attached to a phenol ring. It is known for its high purity and stability, making it a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-2-(cyclohexylmethyl)phenol typically involves the protection of phenols as tert-butyl ethers under mild conditions. One method involves the use of zinc dust and an excess of tert-butyl chloride, which selectively tert-butylates the phenolic hydroxyl group without affecting other functional groups . This reaction is carried out under mild conditions, ensuring high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalytic amounts of erbium triflate (Er(OTf)3) in solvent-free conditions at room temperature has been reported as an eco-compatible method for the formation of tert-butyl ethers of alcohols and phenols . This method allows for the efficient recovery and reuse of the catalyst, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-2-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: LiAlH4, NaBH4.
Nucleophiles: Alkoxides, organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or hydrocarbons .
Scientific Research Applications
3-Tert-butoxy-2-(cyclohexylmethyl)phenol has various scientific research applications, including:
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-2-(cyclohexylmethyl)phenol involves its interaction with specific molecular targets and pathways. The tert-butoxy group provides steric hindrance, protecting the phenolic hydroxyl group from unwanted reactions. This allows for selective reactions at other sites on the molecule. The cyclohexylmethyl group may also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ethers: Compounds with similar tert-butyl protecting groups, such as tert-butyl methyl ether and tert-butyl ethyl ether.
Cyclohexylmethyl derivatives: Compounds with cyclohexylmethyl groups attached to different functional groups, such as cyclohexylmethyl alcohol and cyclohexylmethyl chloride.
Uniqueness
3-Tert-butoxy-2-(cyclohexylmethyl)phenol is unique due to the combination of its tert-butoxy and cyclohexylmethyl groups, which provide both steric protection and specific reactivity. This makes it a valuable compound for selective reactions and applications in various fields .
Properties
Molecular Formula |
C17H26O2 |
---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C17H26O2/c1-17(2,3)19-16-11-7-10-15(18)14(16)12-13-8-5-4-6-9-13/h7,10-11,13,18H,4-6,8-9,12H2,1-3H3 |
InChI Key |
ZFTSBDJOQBBVTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1CC2CCCCC2)O |
Origin of Product |
United States |
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